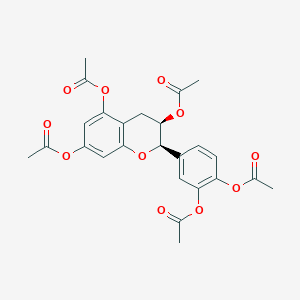

Epicatechin pentaacetate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWAYNSDFXIPL-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epicatechin pentaacetate chemical structure

An In-depth Technical Guide to Epicatechin Pentaacetate

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as (-)-Epicatechin pentaacetate, is a synthetic derivative of the naturally occurring flavonoid (-)-epicatechin.[1] The acetylation of the five hydroxyl groups of epicatechin enhances its metabolic stability and bioavailability, making it a valuable compound for structure-activity relationship studies.[1] The core structure consists of a flavan-3-ol backbone with acetate groups esterified to the hydroxyls on both the A and B rings, as well as the C3 position.

The stereochemistry of the parent molecule is retained, corresponding to the (2R,3R) configuration.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(acetyloxy)-4-[(2R,3R)-3,5,7-tris(acetyloxy)-3,4-dihydro-2H-chromen-2-yl]phenyl acetate[3][4] |

| CAS Number | 20194-41-6[1][3][4][] |

| Canonical SMILES | CC(=O)O[C@H]1--INVALID-LINK--C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |

| InChI | InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1[3][4][] |

| InChIKey | BKYWAYNSDFXIPL-JWQCQUIFSA-N[3][4][] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Its solubility in organic solvents like DMSO and acetone facilitates its use in various in-vitro assays.[][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C25H24O11 | [1][][7] |

| Molecular Weight | 500.45 g/mol | [][7] |

| Appearance | Powder | [] |

| Melting Point | 150-152 °C | [] |

| Boiling Point | 624.2 °C (at 760 mmHg) | [1][] |

| Purity | >95% | [][7] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [][6] |

| Storage | Store at 2-8 °C | [4][] |

Synthesis and Characterization

This compound is synthesized via the chemical modification of its parent compound, (-)-epicatechin.[1]

Experimental Protocol: Synthesis

The most common method for synthesizing this compound is through peracetylation of (-)-epicatechin. This involves treating the starting material with an excess of an acetylating agent in the presence of a base or catalyst.

Objective: To acetylate all five hydroxyl groups of (-)-epicatechin.

Materials:

-

(-)-Epicatechin

-

Acetic anhydride (Ac₂O)

-

Pyridine (as solvent and base) or 4-Dimethylaminopyridine (DMAP) as a catalyst

-

Dichloromethane (DCM) as a solvent (if using DMAP)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolve (-)-epicatechin in an excess of a 1:1 mixture of acetic anhydride and pyridine.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine and quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography, typically with a hexane-ethyl acetate gradient, to yield the pure compound.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.[7]

1. Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS) is commonly used.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent like methanol or acetonitrile.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₂₅H₂₄O₁₁, the expected exact mass is 500.1319.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H NMR and ¹³C NMR spectra are recorded.

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.

-

Expected ¹H NMR Spectra: Compared to the spectrum of (-)-epicatechin, the signals for the five hydroxyl protons will disappear. New signals will appear in the upfield region (typically δ 2.0-2.3 ppm), corresponding to the methyl protons of the five acetate groups. The aromatic and flavan-ring protons will show downfield shifts due to the electronic effect of the acetyl groups.

-

Expected ¹³C NMR Spectra: Signals corresponding to the carbonyl carbons of the acetate groups will appear around δ 168-171 ppm. The carbons of the flavan skeleton attached to the original hydroxyl groups will also exhibit shifts.

Biological Activity and Signaling Pathways

While research on this compound is less extensive than on its parent compound, it serves as a critical tool for investigating the biological roles of epicatechin. The acetylated form may possess altered properties that influence cellular processes differently than the unmodified molecule.[1] Studies have explored its potential in relation to oxidative stress, inflammation, and vascular health.[1]

Notably, this compound has been shown to protect neurons from mitochondrial toxins and HIV proteins, with its mechanism of action linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway.[] Activation of this pathway is crucial for neuronal survival, growth, and synaptic plasticity.

Caption: BDNF signaling pathway activated by this compound.

Experimental and Logical Workflow

The process from obtaining the starting material to final characterization and biological testing follows a structured workflow. This ensures the quality of the compound used in subsequent experiments.

Caption: Workflow for synthesis and characterization of this compound.

References

- 1. (-)-Epicatechin-pentaacetate | 20194-41-6 | VAA19441 [biosynth.com]

- 2. Epicatechin | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20194-41-6 [sigmaaldrich.com]

- 4. This compound | 20194-41-6 [sigmaaldrich.com]

- 6. This compound | CAS:20194-41-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. CAS 20194-41-6 | this compound [phytopurify.com]

Synthesis of Epicatechin Pentaacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of epicatechin pentaacetate from its precursor, (-)-epicatechin. Designed for researchers, scientists, and professionals in drug development, this document details the chemical transformation, experimental protocols, and purification methods. Furthermore, it explores the biological context of epicatechin by illustrating its key signaling pathways.

Introduction

(-)-Epicatechin, a flavonoid abundant in sources such as cocoa, green tea, and various fruits, is renowned for its antioxidant and potential therapeutic properties. To enhance its lipophilicity, stability, and cell permeability for research and pharmaceutical applications, the hydroxyl groups of epicatechin can be acetylated to yield this compound. This peracetylated derivative serves as a valuable tool in studying the biological activities of epicatechin and as a protected intermediate in the synthesis of more complex epicatechin analogs. This guide outlines the prevalent method for this synthesis: acetylation using acetic anhydride in the presence of a base catalyst.

Synthesis of this compound

The conversion of (-)-epicatechin to (-)-epicatechin pentaacetate involves the esterification of all five of its hydroxyl groups with acetyl groups. The most common and effective method for this transformation is the use of acetic anhydride as the acetylating agent and pyridine as a basic catalyst and solvent.

Reaction Scheme:

Chemical transformation of (-)-epicatechin to (-)-epicatechin pentaacetate.

Experimental Protocol: Acetylation with Acetic Anhydride and Pyridine

This protocol is a standard procedure for the O-acetylation of polyphenols.

Materials:

-

(-)-Epicatechin

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

TLC plates

Procedure:

-

Dissolution: Dissolve (-)-epicatechin (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a slight excess, typically 1.5–2.0 equivalents for each hydroxyl group) dropwise to the stirred solution. For the five hydroxyl groups of epicatechin, a total of 7.5 to 10 equivalents of acetic anhydride is recommended.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove most of the pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product, which may contain partially and fully acetylated compounds, should be purified by silica gel column chromatography to yield pure this compound.

Data Presentation

The following tables summarize the key parameters for the synthesis of this compound. Note that specific yields can vary depending on the scale of the reaction and the purity of the starting materials.

Table 1: Reactants and Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| (-)-Epicatechin | C₁₅H₁₄O₆ | 290.27 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 7.5 - 10.0 |

| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Monitored by TLC (typically several hours to overnight) |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | Variable, typically moderate to high |

Signaling Pathways of Epicatechin

(-)-Epicatechin is known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress response, and cell survival. Understanding these pathways provides a crucial context for the biological evaluation of epicatechin and its derivatives.

Nrf2 Signaling Pathway

Epicatechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.

Epicatechin-mediated activation of the Nrf2 pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Epicatechin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Epicatechin has been shown to modulate this pathway, often leading to anti-proliferative effects in cancer cells.

Inhibitory effect of epicatechin on the MAPK/ERK pathway.

Epicatechin can inhibit the phosphorylation of key components of the MAPK cascade, such as Extracellular signal-regulated kinase (ERK).[1] This inhibition can lead to the downregulation of transcription factors like AP-1, which are involved in cell proliferation, thereby contributing to the potential anti-cancer effects of epicatechin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Epicatechin can modulate this pathway, often leading to anti-inflammatory effects.

Epicatechin's modulation of the NF-κB signaling pathway.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Epicatechin can inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive state in the cytoplasm.

Conclusion

The synthesis of this compound from (-)-epicatechin is a straightforward and valuable procedure for researchers in the fields of natural product chemistry, pharmacology, and drug development. The peracetylation significantly alters the physicochemical properties of epicatechin, providing a useful tool for further chemical modifications and biological investigations. A thorough understanding of the key signaling pathways modulated by the parent compound, epicatechin, is essential for interpreting the biological data obtained with its acetylated derivative and for guiding future research into the therapeutic potential of this important class of flavonoids.

References

The Biological Activity of Epicatechin Pentaacetate: A Technical Guide for Researchers

An In-depth Examination of a Pro-drug for the Bioactive Flavanol, (-)-Epicatechin

Introduction

Epicatechin pentaacetate is a synthetic derivative of the naturally occurring flavanol, (-)-epicatechin. Found in foods such as cocoa, green tea, and various fruits, (-)-epicatechin has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and metabolic benefits[1][2]. The acetylation of the five hydroxyl groups in the epicatechin molecule to form this compound is primarily a chemical strategy to enhance its stability and lipophilicity, which may improve its bioavailability. In biological systems, it is anticipated that the acetate groups are cleaved by endogenous esterases, such as porcine liver esterase, to release the parent compound, (-)-epicatechin[3][4]. Therefore, this compound is best understood as a pro-drug, and its biological effects are largely attributable to the actions of (-)-epicatechin.

This technical guide provides a comprehensive overview of the biological activities of (-)-epicatechin, the active form of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanisms of action, quantitative data from key studies, experimental protocols, and visualizations of relevant signaling pathways.

I. Core Biological Activities of (-)-Epicatechin

(-)-Epicatechin exerts its effects through a variety of mechanisms, primarily centered around its antioxidant and cell signaling modulatory properties.

A. Antioxidant and Redox Modulatory Effects

(-)-Epicatechin is a potent antioxidant. This activity is attributed to its chemical structure, which allows it to scavenge reactive oxygen species (ROS) and chelate transition metals[5]. Beyond direct scavenging, (-)-epicatechin also upregulates endogenous antioxidant defense systems. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant gene expression[6].

B. Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. (-)-Epicatechin has demonstrated significant anti-inflammatory properties. It can inhibit pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway[7][8]. By preventing the activation and nuclear translocation of NF-κB, (-)-epicatechin reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-1 (COX-1), for which it has an IC50 of 3.2 μM[9].

C. Anticancer Properties

(-)-Epicatechin has been shown to possess anticancer activities through various mechanisms. It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors)[8][10][11]. These effects are often linked to its ability to modulate signaling pathways involved in cell growth and survival, such as the Akt and MAPK pathways[8].

D. Neuroprotective Effects

The ability of (-)-epicatechin to cross the blood-brain barrier makes it a promising agent for neuroprotection[1]. It has been shown to protect neurons from oxidative stress-induced damage, reduce neuroinflammation, and improve cognitive function in animal models[6][12]. These effects are linked to its antioxidant properties and its ability to modulate signaling pathways crucial for neuronal survival and plasticity[6][13].

E. Metabolic and Cardiovascular Benefits

(-)-Epicatechin has positive effects on metabolic health. It can improve insulin sensitivity, modulate glucose and lipid metabolism, and enhance mitochondrial function[14][15][16][17]. In the cardiovascular system, it promotes endothelial function, in part by increasing the production of nitric oxide (NO), a key molecule in vasodilation[1][18]. Studies have shown that (-)-epicatechin can reduce atherosclerosis by 27% in animal models[8].

II. Quantitative Data on the Biological Effects of (-)-Epicatechin

The following tables summarize key quantitative data from various in vitro and in vivo studies on (-)-epicatechin.

Table 1: In Vitro Effects of (-)-Epicatechin

| Biological Effect | Cell Line/System | Concentration/Dose | Result | Reference(s) |

| Anticancer | Human Colorectal Cancer (HCT-116) | 150-250 µM (with 20 µM panaxadiol) | 95-97% growth inhibition | [8] |

| Human Prostate Cancer (PC-3) | 50 µmol/L (oligomers) | Suppression of FABP5 gene expression | [10] | |

| Pancreatic Cancer Cells (Panc-1) | 20 µM | Stimulates caspase-3 cleavage and expression after radiation | [19] | |

| Anti-inflammatory | 3T3-L1 Adipocytes | 0.5-10 μM | Dose-dependent decrease in TNFα-mediated JNK, ERK1/2, and p38 phosphorylation | [11] |

| - | - | Inhibits IL-1β-induced iNOS expression by blocking p65 nuclear localization | [9] | |

| Antioxidant | Bovine Spermatozoa | 12.5-100 µmol/L | Reverses ROS-mediated alterations | [5] |

| Metabolic | INS-1 Pancreatic β-cells | 0.3 µmol/L | Significantly increased glucose-stimulated insulin secretion | [20] |

Table 2: In Vivo Effects of (-)-Epicatechin

| Biological Effect | Animal Model | Dose | Result | Reference(s) |

| Anticancer | Rats with Acute Myeloid Leukemia | 40 mg/kg/day for 22 days | Caused DNA damage and apoptosis | [8] |

| Anti-inflammatory | Rats with TNBS-induced Colitis | 10 mg/kg | Reduction in colitis, less ulceration | [8][21] |

| Cardiovascular | Mice | 10 mg/kg | Reduced infarct size by 27% after 48 hours | [8] |

| Metabolic | Obese Rats | 1 mg/kg/d for 2 weeks | Prevented weight gain, decreased blood glucose and triglycerides | [16] |

| Overweight Humans | 1 mg/kg | Lower postprandial plasma glucose and triglycerides | [15] | |

| Neuroprotective | Mice (Ischemia/Reperfusion) | 5-15 mg/kg | 40-55% decrease in infarct size | [8] |

| Muscle Function | Aged Mice | 1 mg/kg BID for 2 weeks | 15-21% decrease in myostatin levels | [22] |

| Aged Mice | 0.25% w/v in drinking water for 37 weeks | Increased survival rate from 39% to 69% | [23] |

III. Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

A. Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., Panc-1, PC-3), adipocytes (e.g., 3T3-L1), and neuronal cells are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: (-)-Epicatechin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for specified time periods.

B. In Vitro Assays

-

Cell Viability/Proliferation Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of (-)-epicatechin for 24-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Western Blot Analysis for Protein Expression:

-

Lyse treated cells and determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, NF-κB, caspases) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Load cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

-

Treat cells with (-)-epicatechin and/or an ROS-inducing agent.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

C. In Vivo Studies

-

Animal Models: Common models include diet-induced obese rats, mice with induced colitis (e.g., using TNBS), and rodent models of neurodegenerative diseases or cancer (e.g., xenografts).

-

Administration: (-)-Epicatechin is typically administered orally via gavage or in drinking water.

-

Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues of interest (e.g., tumors, brain, colon, muscle) are collected for histological analysis, western blotting, or other biochemical assays.

-

Behavioral Tests (for Neuroprotection): Cognitive function can be assessed using tests like the Morris water maze, which evaluates spatial learning and memory[6][12].

IV. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by (-)-epicatechin and a general experimental workflow for its study.

A. Signaling Pathways

Caption: Key signaling pathways modulated by (-)-epicatechin.

B. Experimental Workflow

Caption: General experimental workflow for evaluating (-)-epicatechin.

V. Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a pro-drug, with its biological activities being mediated by its hydrolysis to (-)-epicatechin. (-)-Epicatechin is a pleiotropic molecule with well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic benefits. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt underlies many of these effects. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its potential therapeutic applications.

While the biological activities of (-)-epicatechin are extensively studied, further research is needed to directly evaluate the pharmacokinetics and pharmacodynamics of this compound. Such studies would clarify its efficiency as a pro-drug and determine if it offers any advantages over the parent compound in terms of stability, bioavailability, and efficacy. Continued investigation into the molecular targets and signaling pathways of (-)-epicatechin will further elucidate its therapeutic potential for a range of human diseases.

References

- 1. Biological activities of (-)-epicatechin and (-)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epicatechin Provides Antioxidant Protection to Bovine Spermatozoa Subjected to Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epicatechin | CAS:490-46-0 | Manufacturer ChemFaces [chemfaces.com]

- 10. Epicatechin oligomers longer than trimers have anti-cancer activities, but not the catechin counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epicatechin oligomers longer than trimers have anti-cancer activities, but not the catechin counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (−)-Epicatechin Reduces Neuroinflammation, Protects Mitochondria Function, and Prevents Cognitive Impairment in Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute effects of an oral supplement of (−)-epicatechin on postprandial fat and carbohydrate metabolism in normal and overweight subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of epicatechin on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (-)-Epicatechin in the control of glucose homeostasis: Involvement of redox-regulated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of an (–)-Epicatechin Intake on Cardiometabolic Parameters—A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Epicatechin potentiation of glucose-stimulated insulin secretion in INS-1 cells is not dependent on its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Epicatechin Pentaacetate: A Technical Guide for Researchers

Disclaimer: Extensive literature searches did not yield specific in vitro studies directly investigating Epicatechin Pentaacetate. This technical guide, therefore, focuses on the wealth of available data for its parent compound, (-)-Epicatechin . The acetylation of hydroxyl groups in flavonoids, such as in the formation of a pentaacetate derivative, can significantly alter their physicochemical properties, including lipophilicity and membrane permeability. These modifications may, in turn, influence the compound's bioavailability and biological activity, potentially enhancing or diminishing its effects compared to the non-acetylated form.[1][2][3] The following sections provide a comprehensive overview of the in vitro studies on (-)-Epicatechin, which can serve as a foundational reference for prospective research on its acetylated derivatives.

Quantitative Data on the Bioactivities of (-)-Epicatechin

The following tables summarize the quantitative data from various in vitro studies on (-)-Epicatechin, providing insights into its dose-dependent effects on different cell lines and biological processes.

Table 1: Anti-proliferative and Cytotoxic Effects of (-)-Epicatechin on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration/Dose | Effect | Reference |

| MDA-MB-231 | Breast Cancer | MTT Assay | 350 µM | IC50 | [4] |

| MCF-7 | Breast Cancer | MTT Assay | 350 µM | IC50 | [4] |

| HCT-116 | Colorectal Cancer | Growth Inhibition | 150, 200, 250 µM (in combination with 20 µM panaxadiol) | 51%, 97%, 95% inhibition | [5] |

| T24 | Human Urinary Bladder Transitional Cell Carcinoma | Anti-viability | Not specified | Significant anti-viability effect | [6] |

| HDFs | Human Dermal Fibroblasts | Cell Viability | 822.2 ± 18.55 µg/ml | IC50 | [7] |

Table 2: Antioxidant and Anti-inflammatory Effects of (-)-Epicatechin

| Assay System | Measured Effect | Concentration/Dose | Result | Reference |

| AAPH-induced erythrocyte hemolysis | Protection against hemolysis | Not specified | Most effective compound | [8] |

| Colitis models (enzymatic and non-enzymatic) | Inhibition of lipid peroxidation | Not specified | Potent inhibition | [9] |

| Human primary acute and chronic wound derived fibroblasts | TGF-β and TNF-α expression | Not specified | Highest anti-inflammatory activity for TGF-β | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the in vitro effects of (-)-Epicatechin.

Cell Viability and Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (-)-Epicatechin and incubate for the desired period (e.g., 24, 48, or 72 hours).[4][10]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.[11]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Record the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression (e.g., Nrf2 Activation)

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Cell Lysis: After treatment with (-)-Epicatechin, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[12][13]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford assay.[13]

-

Subcellular Fractionation (for nuclear translocation studies): For analyzing nuclear proteins like Nrf2, perform subcellular fractionation to separate the nuclear and cytosolic fractions.[13]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 100 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, Keap1).[13]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

-

Detection: Develop the blot using an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands.[15] Use loading controls like β-actin or Lamin B1 to normalize the protein levels.[16]

Signaling Pathways Modulated by (-)-Epicatechin

(-)-Epicatechin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[17][18][19]

Caption: PI3K/Akt signaling pathway activated by (-)-Epicatechin.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating the immune response to infection and inflammation.[20][21][22][23][24]

Caption: Inhibition of the NF-κB signaling pathway by (-)-Epicatechin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus, regulating processes like cell division.[25][26][27][28][29]

Caption: Modulation of the MAPK/ERK signaling pathway by (-)-Epicatechin.

References

- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]

- 2. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catechin, epicatechin, curcumin, garlic, pomegranate peel and neem extracts of Indian origin showed enhanced anti-inflammatory potential in human primary acute and chronic wound derived fibroblasts by decreasing TGF-β and TNF-α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. ajol.info [ajol.info]

- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 14. repositori.udl.cat [repositori.udl.cat]

- 15. Epicatechin induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. cusabio.com [cusabio.com]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. NF-kB pathway overview | Abcam [abcam.com]

- 25. cdn-links.lww.com [cdn-links.lww.com]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 29. MAPK signaling pathway | Abcam [abcam.com]

Epicatechin Pentaacetate: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant properties of epicatechin pentaacetate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-documented antioxidant activities of its parent compound, (-)-epicatechin, and infers the potential effects of penta-acetylation based on studies of related acylated flavonoids.

Introduction

(-)-Epicatechin, a prominent flavan-3-ol found in foods such as cocoa, green tea, and berries, is renowned for its potent antioxidant properties. These properties are primarily attributed to its molecular structure, which is rich in phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1] this compound is a derivative of epicatechin where the five hydroxyl groups have been acetylated. This modification significantly alters the molecule's polarity, which can influence its solubility, bioavailability, and interaction with cellular membranes, thereby potentially modulating its antioxidant efficacy. While direct evidence is scarce, studies on other acylated catechins suggest that such modifications can enhance lipophilicity, which may be advantageous for applications in lipid-rich environments.[2][3]

Core Antioxidant Mechanisms of the Epicatechin Backbone

The antioxidant activity of the epicatechin molecule, which forms the core of this compound, is multifaceted. It involves both direct radical scavenging and indirect cellular mechanisms.

Direct Radical Scavenging

The fundamental antioxidant mechanism of epicatechin lies in its ability to directly scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The B-ring of the epicatechin structure is the primary site for this activity.[4]

Indirect Antioxidant Effects via Cellular Signaling

Epicatechin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of endogenous antioxidant defenses.[5][6][7][8][9] Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification enzymes.

Nrf2 Signaling Pathway Activation by Epicatechin:

Caption: Nrf2 signaling pathway activated by (-)-epicatechin.

Quantitative Antioxidant Data

The following tables summarize the in vitro antioxidant capacity of (-)-epicatechin . Data for this compound is not currently available.

Table 1: DPPH Radical Scavenging Activity of (-)-Epicatechin

| IC50 Value | Assay Conditions | Reference |

| ~1.5 µg/mL | Methanolic solution | [10] |

| 4.9 ± 0.2 μM | Not specified | [11] |

Table 2: ABTS Radical Scavenging Activity of (-)-Epicatechin and its Derivatives

| Compound | Antioxidant Activity | Assay Conditions | Reference |

| Epigallocatechin (EGC) and its esters | Showed radical scavenging activities | Not specified | [2] |

| Acylated Epigallocatechin Gallate | Fluctuation in antioxidant efficacy with increasing acyl group chain length | Multiple chemical and biological models | [11] |

Note on Acylation: Studies on acylated derivatives of similar catechins, such as epigallocatechin gallate (EGCG), suggest that the antioxidant activity can be influenced by the degree and nature of the acyl groups. For instance, acylation can increase lipophilicity, which may enhance antioxidant activity in lipid-based systems.[11] However, the increased steric hindrance from the acetyl groups in this compound could potentially reduce its radical scavenging efficiency compared to the parent compound in certain assays.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Workflow for DPPH Assay:

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol. Store in the dark.

-

Prepare a series of concentrations of the test compound (this compound) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution to each well.

-

Add the DPPH working solution to each well.

-

For the blank, use the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.[12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

Workflow for ABTS Assay:

Caption: Experimental workflow for the ABTS radical scavenging assay.

Detailed Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare a series of concentrations of the test compound (this compound) and a standard (e.g., Trolox).

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

-

Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of absorbance.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[13]

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Workflow for Cellular Antioxidant Activity (CAA) Assay:

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, under standard conditions.

-

Seed the cells into a 96-well microplate and allow them to attach and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells and then incubate them with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

-

Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound (this compound).

-

After an incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

-

Measurement and Calculation:

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced oxidation of DCFH to the fluorescent dichlorofluorescein (DCF).

-

The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.[14]

-

Conclusion and Future Directions

While the antioxidant potential of the epicatechin backbone is well-established, particularly its role in activating the Nrf2 signaling pathway, the specific antioxidant properties of this compound remain largely unexplored. The acetylation of the five hydroxyl groups is expected to significantly increase its lipophilicity, which could enhance its activity in lipid-rich environments such as cell membranes. However, this structural modification might also introduce steric hindrance, potentially diminishing its direct radical scavenging capabilities.

Further research is imperative to elucidate the precise antioxidant profile of this compound. This should include:

-

Direct comparative studies of the antioxidant activity of epicatechin and this compound using a battery of in vitro assays (DPPH, ABTS, ORAC, etc.).

-

Cell-based assays to determine its ability to mitigate intracellular oxidative stress and to investigate its impact on the Nrf2 signaling pathway.

-

In vivo studies to assess its bioavailability, metabolism, and efficacy in models of oxidative stress-related diseases.

Such investigations will be crucial for understanding the potential of this compound as a novel antioxidant agent for applications in the pharmaceutical, nutraceutical, and cosmetic industries.

References

- 1. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigallocatechin (EGC) esters as potential sources of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and antiviral activities of lipophilic epigallocatechin gallate (EGCG) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical studies of the antioxidant mechanism of tea catechins: radical reaction products of epicatechin with peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epicatechin-mediated modulation of the Nrf2/HO-1 pathway alleviates senile cerebral ischemic/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Synthesis and Antioxidant Activity of Mono- and Diacylated Epigallocatechin Gallate and Related By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

- 13. jocpr.com [jocpr.com]

- 14. Integrated evaluation the antioxidant activity of epicatechin from cell dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Epicatechin vs. Epicatechin Pentaacetate: A Technical Guide to Stability and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicatechin, a promising flavan-3-ol with a spectrum of therapeutic potentials, is hindered in its clinical application by inherent instability and low bioavailability. Acetylation of its hydroxyl groups to form epicatechin pentaacetate presents a strategic approach to overcome these limitations. This technical guide provides a comprehensive comparison of the stability of epicatechin and its pentaacetate derivative under various conditions, details their respective interactions with key signaling pathways, and offers in-depth experimental protocols for their analysis. The evidence presented herein supports the classification of this compound as a viable prodrug of epicatechin, exhibiting enhanced stability that is critical for effective drug development and formulation.

Introduction: The Challenge of Epicatechin's Instability

(-)-Epicatechin is a natural flavonoid found in foods like cocoa, green tea, and various fruits. It has garnered significant attention for its potential health benefits, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. However, the therapeutic development of epicatechin is significantly hampered by its chemical instability, particularly under neutral to alkaline conditions, and its susceptibility to degradation by heat and oxidative enzymes. This instability leads to poor bioavailability, limiting its efficacy in vivo.

To address these challenges, derivatization of epicatechin's hydroxyl groups through acetylation to form this compound has been proposed as a prodrug strategy. This guide delves into a technical comparison of the stability profiles of epicatechin and this compound, providing a foundational understanding for researchers and drug development professionals seeking to harness the therapeutic potential of epicatechin.

Comparative Stability Analysis

The stability of a therapeutic compound is a critical determinant of its shelf-life, formulation feasibility, and ultimately, its in vivo efficacy. This section presents a comparative analysis of the stability of epicatechin and this compound under various stress conditions.

pH-Dependent Stability

Epicatechin is notoriously unstable in neutral and alkaline environments. Its degradation is pH-dependent, with stability being highest in acidic conditions (pH < 4) and rapidly decreasing as the pH increases. In contrast, the acetylation of the hydroxyl groups in this compound protects the molecule from pH-dependent degradation. While direct comparative kinetic studies are limited, evidence from related acetylated flavonoids suggests a significant improvement in stability across a wider pH range.

Table 1: Summary of pH-Dependent Degradation

| Compound | Acidic pH (pH < 4) | Neutral pH (pH ~7) | Alkaline pH (pH > 8) |

| Epicatechin | Relatively Stable | Prone to degradation and epimerization | Rapid degradation |

| This compound | Stable | Significantly more stable than epicatechin | More stable than epicatechin; hydrolysis may occur over time |

Thermal Stability

Thermal degradation is a significant concern during processing and storage. Studies have shown that epicatechin undergoes degradation and epimerization at elevated temperatures. For instance, significant loss of (-)-epicatechin is observed when heated in aqueous solutions, with degradation following first-order kinetics. Acetylation is expected to enhance thermal stability by protecting the reactive hydroxyl groups.

Table 2: Thermal Degradation Profile

| Compound | Condition | Observation |

| Epicatechin | Boiling aqueous solution (100°C) | ~65% loss within the first 10 minutes; >99% degradation within 30 minutes.[1] |

| This compound | Elevated temperatures | Expected to be significantly more stable due to the protective acetate groups. |

Enzymatic Stability

Epicatechin is subject to enzymatic degradation in vivo, primarily through the action of polyphenol oxidase (PPO) and microbial enzymes in the gut. This compound, on the other hand, is designed to be a substrate for esterases. Porcine liver esterase has been shown to regioselectively hydrolyze pentaacetyl catechin and epicatechin.[2] This enzymatic hydrolysis is a key step in the prodrug activation of this compound, releasing the active epicatechin molecule within the body.

Bioavailability and Metabolism

The bioavailability of epicatechin is generally low and variable due to its instability and extensive first-pass metabolism. Upon oral administration, epicatechin is absorbed and rapidly metabolized into various conjugates, including glucuronides, sulfates, and methylated forms.[3][4]

The acetylation in this compound is a strategy to enhance its bioavailability. By masking the polar hydroxyl groups, the lipophilicity of the molecule is increased, which is expected to improve its absorption across the intestinal membrane. Once absorbed, cellular esterases can hydrolyze the acetate groups to release epicatechin. Studies on other peracetylated catechins, such as epigallocatechin-3-gallate (EGCG), have demonstrated that this approach leads to increased intracellular concentrations of the parent compound and enhanced biological activity.[5][6][7]

Table 3: Comparative Bioavailability and Metabolism

| Feature | Epicatechin | This compound |

| Absorption | Low and variable | Expected to be higher due to increased lipophilicity |

| Metabolism | Extensive first-pass metabolism (glucuronidation, sulfation, methylation) | Acts as a prodrug; hydrolyzed by esterases to release epicatechin |

| Bioavailability | Low | Expected to be significantly improved |

Impact on Cellular Signaling Pathways

Epicatechin exerts its biological effects by modulating various cellular signaling pathways. As this compound is a prodrug that releases epicatechin, it is anticipated to influence the same pathways following its in vivo conversion.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Epicatechin has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and cytoprotective genes. This activation is a key mechanism behind its protective effects against oxidative stress.

References

- 1. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of (-)-epicatechin upon intake of chocolate and cocoa in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. profiles.ncat.edu [profiles.ncat.edu]

Navigating the Solubility and Cellular Interactions of Epicatechin Pentaacetate in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of epicatechin pentaacetate in dimethyl sulfoxide (DMSO), a crucial parameter for its use in a wide range of in vitro and in vivo studies. Furthermore, this document delves into the key signaling pathways modulated by its parent compound, (-)-epicatechin, offering insights into the likely downstream biological effects of this compound.

Solubility of this compound in DMSO

Quantitative Solubility of Related Compounds in DMSO

The solubility of (-)-epicatechin, the deacetylated form of this compound, has been reported in DMSO. It is important to note that the acetylation of the hydroxyl groups in epicatechin to form this compound will alter its physicochemical properties, including solubility. Therefore, the following data for related compounds should be considered as an estimation and not a direct substitute for the solubility of this compound.

| Compound | Solvent | Solubility |

| (-)-Epicatechin | DMSO | ~12.5 mg/mL[2][3][4] |

| (+)-Epicatechin | DMSO | 50 mg/mL (ultrasonication may be required) |

| Epicatechin 3-gallate | DMSO | 88.0 mg/mL |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO, a standardized experimental protocol is recommended. The following outlines a general method based on the shake-flask technique, which can be adapted as needed.

Shake-Flask Method for Solubility Determination

This method involves equilibrating a surplus of the solute (this compound) with the solvent (DMSO) over a defined period and then measuring the concentration of the dissolved solute in the saturated solution.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in a series of vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

A visual representation of this workflow is provided below.

Cellular Signaling Pathways

This compound is often utilized as a more cell-permeable prodrug of (-)-epicatechin. Once inside the cell, it is believed to be deacetylated to release the active (-)-epicatechin. Therefore, the biological activities of this compound are largely attributable to the signaling pathways modulated by (-)-epicatechin. Key pathways include NF-κB, MAPK, and PI3K/Akt.

NF-κB Signaling Pathway

(-)-Epicatechin has been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of inflammation. It can achieve this by preventing the nuclear translocation of the p65 subunit of NF-κB[5]. This inhibition can occur through direct interaction with NF-κB proteins or by acting on upstream signaling components[5][6].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is another target of (-)-epicatechin. Studies have demonstrated that (-)-epicatechin can inhibit the phosphorylation of these key kinases, thereby modulating cellular processes such as proliferation and inflammation[5][7].

PI3K/Akt Signaling Pathway

(-)-Epicatechin has been reported to activate the PI3K/Akt pathway, which is involved in cell survival, growth, and metabolism. This activation can lead to beneficial effects, such as physiological cardiac growth[8].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. glpbio.com [glpbio.com]

- 5. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Commercial Suppliers of Epicatechin Pentaacetate for Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin pentaacetate, the acetylated form of the naturally occurring flavonoid (-)-epicatechin, is a compound of significant interest in pharmaceutical and nutraceutical research. Its enhanced stability and bioavailability compared to its parent compound make it a valuable tool for investigating the therapeutic potential of epicatechin in various disease models. This technical guide provides a comprehensive overview of commercial suppliers of this compound, detailed technical specifications, experimental protocols for its analysis, and insights into its molecular mechanisms of action, particularly its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several prominent suppliers to facilitate comparison and procurement. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Product/Catalog No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage |

| Targetmol (via CymitQuimica) | TM-TN3966 | ≥98%[1] | C₂₅H₂₄O₁₁[1] | 500.45[1] | Solid[1] | 0°C (short term), -20°C (long term), desiccated[2] |

| Biopurify Phytochemicals | SBP01579 | 95%~99%[3] | C₂₅H₂₄O₁₁[3] | 500.456[3] | Powder[3] | Brown vial or HDPE plastic bottle[3] |

| ChemFaces | CFN98020 | ≥98% | C₂₅H₂₄O₁₁ | Not Specified | Powder | 2-8°C, protected from air and light[4] |

| ChemFarm | Not Specified | ≥98%[2] | C₂₅H₂₄O₁₁[2] | 500.5[2] | Not Specified | 0°C (short term), -20°C (long term), desiccated[2] |

| Biosynth | VAA19441 | Not Specified | C₂₅H₂₄O₁₁[2] | 500.4[2] | Not Specified | Not Specified |

| BOC Sciences | NP1896 | >95%[] | C₂₅H₂₄O₁₁[] | 500.45[] | Not Specified | Not Specified |

| Sigma-Aldrich | Not Specified | 97% | C₂₅H₂₄O₁₁ | Not Specified | Not Specified | 0-8°C |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 20194-41-6 | [1][3] |

| Appearance | Solid, Powder | [1][3] |

| Boiling Point | 624.2 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline for the analysis of this compound and may require optimization based on the specific instrumentation and column used.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% orthophosphoric acid or 0.05% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile.

-

A common gradient profile starts with a low percentage of Solvent B, gradually increasing to elute the compound.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm, which is a characteristic absorbance wavelength for catechins.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis of this compound

Caption: A typical workflow for the purity assessment of this compound using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are suitable solvents.

-

Sample Preparation: Dissolve a sufficient amount of the compound (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent.

-

¹H NMR: Acquire standard proton spectra. Key signals to observe include those corresponding to the aromatic protons of the benzopyran and diacetoxyphenyl rings, as well as the protons of the pyran ring and the acetyl groups.

-

¹³C NMR: Acquire proton-decoupled carbon spectra. Look for the characteristic signals of the carbonyl carbons of the acetyl groups, the aromatic carbons, and the carbons of the flavan-3-ol skeleton.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Signaling Pathways Modulated by Epicatechin and its Derivatives

Research has primarily focused on the biological activities of (-)-epicatechin, the parent compound of this compound. The pentaacetate form is expected to act as a prodrug, releasing epicatechin upon hydrolysis in vivo. Therefore, understanding the signaling pathways modulated by epicatechin is crucial for predicting the therapeutic effects of its acetylated derivative.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

Epicatechin has been shown to protect neurons and support cognitive function, in part through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.

Caption: Proposed mechanism of this compound activating the BDNF signaling pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

Epicatechin is also a known activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Caption: this compound's proposed role in activating the Nrf2 antioxidant pathway.

Conclusion

This compound is a valuable chemical tool for preclinical research, offering improved characteristics over its parent compound, (-)-epicatechin. This guide provides a starting point for researchers by summarizing key information about its commercial availability, analytical characterization, and known biological activities. The provided experimental protocols and signaling pathway diagrams are intended to facilitate the design and execution of studies aimed at further elucidating the therapeutic potential of this promising compound. As with any research chemical, it is imperative to obtain detailed, lot-specific information from the supplier and to perform appropriate analytical validation before use in experimental systems.

References

Potential Therapeutic Targets of Epicatechin Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epicatechin, a naturally occurring flavanol, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. However, its therapeutic potential is often limited by poor bioavailability. Epicatechin pentaacetate, a synthetic acetylated derivative, is proposed as a prodrug to enhance bioavailability, thereby potentially amplifying its therapeutic efficacy. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, based on the extensive research conducted on its parent compound, epicatechin. This document outlines key signaling pathways and molecular targets, presents available quantitative data, details relevant experimental protocols, and visualizes complex biological interactions to support further research and drug development endeavors.

Introduction: The Promise of a Prodrug Approach

Epicatechin has been shown to modulate a wide array of cellular processes implicated in various diseases. The acetylation of epicatechin to form this compound is a strategic chemical modification aimed at improving its lipophilicity and, consequently, its absorption and systemic exposure.[1][2][3] This enhanced bioavailability is expected to translate into more potent biological effects at lower concentrations. This guide explores the established therapeutic targets of epicatechin as a predictive framework for the potential applications of this compound.

Key Signaling Pathways as Therapeutic Targets

The biological activities of epicatechin are mediated through its interaction with several key intracellular signaling pathways. These pathways represent promising therapeutic targets for this compound.

NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[4] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Epicatechin has been demonstrated to inhibit the NF-κB pathway, thereby exerting potent anti-inflammatory effects.[5][6][7][8]

Mechanism of Action: Epicatechin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9] Studies have shown that epicatechin can reduce the expression of NF-κB-regulated inflammatory mediators such as TNF-α, IL-6, and COX-2.[5][8]

PI3K/Akt/mTOR Signaling Pathway: A Hub for Cell Growth and Survival

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is fundamental in regulating cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Epicatechin has been shown to modulate this pathway, suggesting a potential role in cancer therapy.[4][10][11]

Mechanism of Action: Epicatechin can inhibit the PI3K/Akt/mTOR pathway by downregulating the phosphorylation of key components like Akt and mTOR.[10] In some cancer cell lines, this inhibition leads to cell cycle arrest and apoptosis.[11]

MAPK Signaling Pathway: Orchestrating Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, is crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, inflammation, and apoptosis. Epicatechin has been found to modulate MAPK signaling, contributing to its diverse biological effects.[4]

Mechanism of Action: Epicatechin has been observed to inhibit the phosphorylation of ERK, JNK, and p38 in a context-dependent manner. For instance, in inflammatory conditions, it can suppress JNK and p38 activation, while in other contexts, it might modulate ERK signaling to promote cell survival.

Quantitative Data on Epicatechin's Biological Activity

While specific quantitative data for this compound is scarce, the following tables summarize key findings for its parent compound, epicatechin, providing a valuable reference for future comparative studies.

Table 1: Anti-inflammatory and Signaling Effects of Epicatechin

| Target/Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |

| NF-κB Activation | 3T3-L1 adipocytes | 0.5-10 µM | Dose-dependent inhibition of TNFα-induced NF-κB activation | [6] |

| COX-2 Expression | Rat model of colitis | 10 mg/kg | Decreased COX-2 expression | [8] |

| PI3K/Akt Pathway | Mouse heart | 1 mg/kg/day | Activation of PI3K/Akt pathway | [11] |

| MAPK (JNK, ERK, p38) | 3T3-L1 adipocytes | 0.5-10 µM | Dose-dependent decrease in TNFα-mediated phosphorylation | [6] |

Table 2: Anticancer Effects of Epicatechin

| Cancer Type | Cell Line | IC50 / Concentration | Effect | Reference |

| Prostate Cancer | DU145 | 89 µM (EGCG) | 50% proliferation inhibition | [12] |

| Ovarian Cancer | SKOV-3 | 50 µM | Enhanced cytotoxicity of bleomycin | [13] |

| Pancreatic Cancer | Panc-1 | 20 µM | Radiosensitization | [14] |

Table 3: Antioxidant Activity of Epicatechin

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | ~1.5 µg/mL | [15] |

| AAPH-induced Hemolysis | 119.8 µM | [16] |

Detailed Experimental Protocols

The following are representative experimental protocols used to investigate the biological activities of epicatechin. These methodologies can be adapted for studies on this compound.

NF-κB Activity Assay (in vitro)

-

Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 adipocytes) in appropriate media and conditions.[6]

-

Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 30 minutes).[6]

-

Nuclear Extraction: Isolate nuclear proteins from the cells using a nuclear extraction kit.

-

ELISA-based Assay: Quantify the DNA-binding activity of the p65 subunit of NF-κB in the nuclear extracts using a commercially available ELISA-based transcription factor assay kit.

-

Data Analysis: Determine the effect of this compound on NF-κB activation by comparing the results from treated and untreated cells.

Western Blot Analysis for Signaling Proteins (in vitro)

-

Cell Culture and Treatment: Culture and treat cells with this compound and/or a stimulus as described above.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-